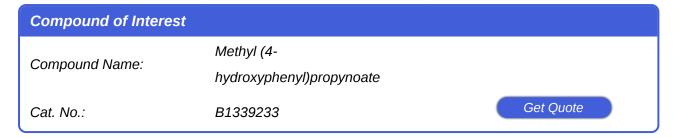




Application Notes and Protocols: Methyl (4-Hydroxyphenyl)propynoate as a Versatile Synthetic Intermediate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-hydroxyphenyl)propynoate is a bifunctional organic molecule poised to serve as a highly versatile synthetic intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating a terminal alkyne, a phenolic hydroxyl group, and a methyl ester, offers three distinct points for chemical modification. This trifecta of reactivity allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules, including heterocyclic compounds, functionalized polymers, and biologically active agents. These application notes provide a comprehensive overview of the potential uses of methyl (4-hydroxyphenyl)propynoate, complete with detailed experimental protocols for its synthesis and subsequent transformations.

Synthesis of Methyl (4-Hydroxyphenyl)propynoate

A robust and efficient synthesis of the title compound can be achieved via a Sonogashira cross-coupling reaction. A suggested two-step route involves the coupling of a protected 4-iodophenol with trimethylsilylacetylene, followed by deprotection and esterification.



Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **methyl (4-hydroxyphenyl)propynoate**.

Experimental Protocol: Synthesis of Methyl (4-hydroxyphenyl)propynoate

Step 1: Protection of 4-lodophenol

- To a solution of 4-iodophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
- Slowly add tert-butyldimethylsilyl chloride (TBDMSCI, 1.2 eg) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected 4-iodophenol.

Step 2: Sonogashira Coupling

- To a solution of TBDMS-protected 4-iodophenol (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
- Stir the mixture at room temperature under an inert atmosphere for 8 hours.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate.



 Purify the residue by column chromatography on silica gel to yield the silyl-protected alkynyl phenol.

Step 3: Deprotection

- Dissolve the silyl-protected alkynyl phenol (1.0 eq) in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
- Stir the solution at room temperature for 1 hour.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Dry the combined organic layers over sodium sulfate and concentrate to give 4ethynylphenol.[1][2]

Step 4: Carboxylation and Esterification

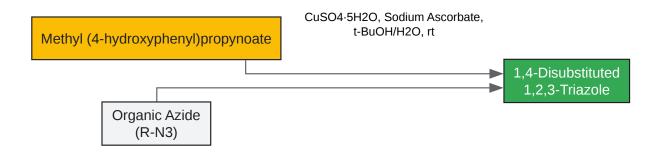
- Dissolve 4-ethynylphenol (1.0 eq) in dry THF and cool to -78 °C.
- Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.
- Bubble dry carbon dioxide gas through the solution for 2 hours.
- Warm the reaction to room temperature and quench with 1 M HCl.
- Extract with ethyl acetate, dry, and concentrate to yield (4-hydroxyphenyl)propiolic acid.
- To a solution of the acid in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Stir at room temperature for 4 hours, then concentrate under reduced pressure.
- Purify the residue by column chromatography to afford methyl (4hydroxyphenyl)propynoate.

Application 1: Synthesis of 1,2,3-Triazoles via Click Chemistry



The terminal alkyne functionality of **methyl (4-hydroxyphenyl)propynoate** makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regionselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry.

Reaction Workflow:



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Caption: Synthesis of 1,2,3-triazoles via CuAAC.

Experimental Protocol: General Procedure for CuAAC

- In a vial, dissolve methyl (4-hydroxyphenyl)propynoate (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
- Stir the reaction vigorously at room temperature for 12-24 hours.
- Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography or recrystallization.[3][4][5][6]



Representative Data:

Entry	Azide (R-N3)	Product	Yield (%)
1	Benzyl azide	Methyl (4-hydroxy-3- (1-benzyl-1H-1,2,3- triazol-4- yl)phenyl)propanoate	95
2	1-Azido-4- nitrobenzene	Methyl (4-hydroxy-3- (1-(4-nitrophenyl)-1H- 1,2,3-triazol-4- yl)phenyl)propanoate	92
3	3-Azidopropan-1-ol	Methyl (4-hydroxy-3- (1-(3- hydroxypropyl)-1H- 1,2,3-triazol-4- yl)phenyl)propanoate	88

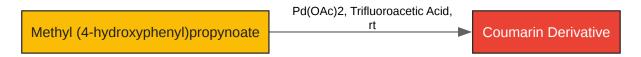
Note: Yields are hypothetical and based on typical CuAAC reactions.

Application 2: Synthesis of Coumarins

The phenolic hydroxyl group and the adjacent alkyne in methyl (4-

hydroxyphenyl)propynoate provide a direct route to coumarin derivatives. Coumarins are a class of compounds with a wide range of biological activities. The synthesis can be achieved through a palladium-catalyzed intramolecular cyclization.

Reaction Pathway:



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Caption: Palladium-catalyzed synthesis of coumarins.



Experimental Protocol: Palladium-Catalyzed Coumarin Synthesis

- Dissolve methyl (4-hydroxyphenyl)propynoate (1.0 eq) in trifluoroacetic acid.
- Add palladium(II) acetate (0.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.
- Once the starting material is consumed, carefully neutralize the reaction with saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting coumarin derivative by column chromatography.[7][8]

Expected Product Data:

Product	Structure	Expected Yield (%)
Methyl 2-oxo-2H-chromene-6- carboxylate	C11H8O4	85-95

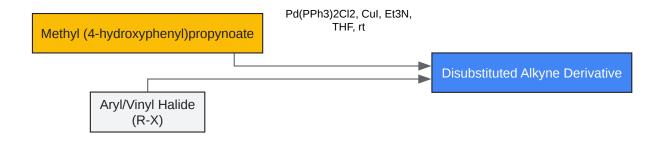
Note: Yield is an estimate based on similar reported reactions.

Application 3: Derivatization via Sonogashira Coupling

The terminal alkyne of **methyl (4-hydroxyphenyl)propynoate** can be further functionalized through a second Sonogashira coupling reaction with various aryl or vinyl halides. This allows for the introduction of additional diversity and the construction of more complex molecular architectures.



Logical Relationship:



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